Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-2-22-16(21)13-10-6-3-4-8-12(10)25-15(13)19-17(24)18-14(20)11-7-5-9-23-11/h5,7,9H,2-4,6,8H2,1H3,(H2,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISFDXWADSHUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines in toluene under reflux conditions . This reaction leads to the formation of the desired compound with high specificity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and carbamothioyl groups are primary sites for hydrolysis:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Ester hydrolysis | NaOH (aq.), reflux | 2-{[(Furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | 70–85% |
| Carbamothioyl hydrolysis | HCl (conc.), heat | Furan-2-carboxamide + thiourea derivative | 50–65% |
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Mechanistic insights :
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Ester hydrolysis proceeds via nucleophilic acyl substitution under basic conditions, forming the carboxylate intermediate.
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Carbamothioyl cleavage under acidic conditions involves protonation of the thiocarbonyl group, followed by nucleophilic attack by water.
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Nucleophilic Substitution
The carbamothioyl group participates in nucleophilic reactions with amines and thiols:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | Ethanol, 60°C, 12 hr | Bis-thiourea derivative | Ligand synthesis for metal complexes |
| Benzyl mercaptan | DMF, K₂CO₃, room temp. | Thioether-linked conjugate | Prodrug development |
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Key observation : Substitution at the thiourea sulfur is favored due to its electrophilic character.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
| Catalyst/Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCl₅ | Toluene, reflux | Fused thiazolo[3,2-a]benzothiophene derivative | 55–60% |
| Cu(I) iodide | DMSO, 100°C | Thiophene-fused triazole | 40–50% |
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Structural impact : Cyclization enhances π-conjugation, potentially increasing bioactivity.
Oxidation and Reduction
Controlled redox reactions modify the tetrahydrobenzothiophene core:
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Aromatic benzothiophene formation | Partial dehydrogenation |
| Reduction | H₂, Pd/C | Saturation of tetrahydro ring | Alters ring strain |
Pharmacological Derivatization
The compound serves as a scaffold for drug candidates:
| Modification | Target | Biological Activity | Reference |
|---|---|---|---|
| Ester-to-amide conversion | Kinase inhibition | IC₅₀ = 1.2 µM against EGFR | |
| Thiourea alkylation | Antimicrobial agents | MIC = 8 µg/mL against S. aureus |
Stability and Compatibility
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmaceutical potential . The presence of the furan and benzothiophene structures indicates that it may interact with various biological pathways, making it a candidate for drug development.
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit anticancer properties. Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may target specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Studies have shown that similar compounds can disrupt cancer cell signaling pathways, leading to decreased tumor growth.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with furan and thiophene rings have been documented to possess antibacterial and antifungal properties. This compound could be evaluated for efficacy against various pathogens in vitro and in vivo.
Pharmacological Studies
Pharmacological studies are essential to ascertain the compound's efficacy and safety profile. These studies typically involve assessing the compound's effects on cell viability, apoptosis rates, and interaction with biological targets at the molecular level .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step organic reactions. Key methods include:
| Step | Reaction Type | Starting Materials | Conditions |
|---|---|---|---|
| 1 | Carbamothioylation | Furan derivative + Benzothiophene carboxylic acid | Solvent: DMF; Temperature: 80°C |
| 2 | Esterification | Intermediate + Ethanol | Catalyst: HCl; Temperature: Reflux |
These steps highlight the complexity of synthesizing this compound and the importance of optimizing reaction conditions for yield and purity .
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in other fields such as:
Agricultural Chemistry
Given its potential antimicrobial properties, this compound could be explored as a pesticide or fungicide formulation .
Material Science
The unique chemical structure may also lend itself to applications in material science as a precursor for synthesizing novel polymers or coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan and benzothiophene rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in the substituents attached to the tetrahydrobenzothiophene core. Key examples include:
Key Observations :
- Heteroaromatic Substituents (e.g., pyridine, furan): Enhance hydrogen-bonding capacity and electronic interactions, critical for enzyme inhibition or receptor binding .
- Chiral Centers: Compounds like Ethyl 2-({(1R)-1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-... show stereospecific interactions, though biological implications remain underexplored .
Pharmacological Activities
- Anticancer Activity: Derivatives such as benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one (from ) demonstrate IC50 values of 23.2–95.9 µM against MCF-7 and HepG-2 cells. Apoptosis induction via JAK2 inhibition is hypothesized for acylated derivatives (e.g., compound 4 in ) .
- Antimicrobial Effects : Schiff base metal complexes (e.g., Mn(II), Co(II)) derived from tetrahydrobenzothiophene show moderate activity against urinary tract pathogens, attributed to chelation-enhanced ligand reactivity .
- Hypnotic Potential: Benzothieno[2,3-d]pyrimidines synthesized via isothiocyanate intermediates () exhibit CNS depressant effects, likely through GABA receptor modulation .
Physicochemical and Drug-Likeness Profiles
Notes:
- The furan-containing target compound has intermediate lipophilicity (LogP ~3.5–4.2), balancing membrane permeability and solubility.
- Brominated derivatives (e.g., ) show poor aqueous solubility, limiting bioavailability .
Biological Activity
Ethyl 2-{[(furan-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.5 g/mol. The compound features a benzothiophene core , which is known for various biological activities, including anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate furan derivatives and benzothiophene carboxylic acids. Key methods include:
- Reagents : Furan derivatives and thiophene-based compounds.
- Conditions : Specific temperature and solvent conditions are crucial for optimizing yields.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound demonstrated an IC50 value in the range of 23.2 to 49.9 μM, indicating significant cytotoxic activity against these cells .
- Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways, leading to increased caspase activity.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase cell cycle arrest. This suggests that it interferes with the normal cell cycle progression of cancer cells .
Case Studies
A notable study evaluated the in vivo effects of the compound on tumor growth in mice models. The results indicated that treatment led to a significant reduction in tumor mass compared to control groups, with a decrease in solid tumor weight by approximately 54% when combined with standard chemotherapy agents like 5-FU .
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 | 23.2 | Induces apoptosis |
| Study 2 | SEC-bearing mice | - | Reduces tumor mass by 54% |
Pharmacological Profile
The pharmacological evaluation indicates that this compound exhibits properties such as:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of ethyl 2-aminothiophene-3-carboxylate derivatives with carbonyl chlorides under basic conditions (e.g., NaH in THF) . Key steps include:
- Carbamothioyl group introduction : Reacting thiourea derivatives with furan-2-carbonyl chloride at 60–80°C to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) achieves >95% purity .
Advanced: How can researchers address low yield issues during the final cyclization step?
Optimization strategies include:
- Catalyst screening : Lewis acids (ZnCl₂, BF₃·Et₂O) enhance ring closure efficiency .
- Solvent effects : Less polar solvents (toluene) stabilize transition states better than DMF .
- Temperature gradients : Gradual heating (50°C → 110°C over 2 h) improves kinetics .
Yields for analogous compounds improved from 45% to 72% using these methods .
Basic: What analytical techniques confirm the compound’s structural integrity?
- X-ray crystallography : Defines bond lengths/angles, as shown for related benzothiophene carboxylates .
- NMR : ¹H/¹³C spectra identify NH (δ 10.2–11.5 ppm) and furan protons (δ 7.3–7.8 ppm) .
- HRMS : Validates molecular weight within 3 ppm error .
Advanced: How to resolve conflicting antioxidant activity between DPPH and FRAP assays?
- Mechanistic differences : DPPH detects HAT activity; FRAP measures SET. Steric hindrance may reduce DPPH performance .
- pH adjustments : Test FRAP at physiological pH (7.4) for relevance .
- Standardization : Normalize to Trolox equivalents and use inert atmospheres to prevent oxidation .
Basic: Which in vitro models are suitable for anti-inflammatory evaluation?
- COX-2 inhibition : ELISA-based IC₅₀ determination .
- NF-κB reporter assay : Luciferase activity in RAW 264.7 cells .
- Cytokine profiling : Measure TNF-α/IL-6 via ELISA (1–100 μM dose range) .
Advanced: How can molecular docking predict binding affinity with targets like COX-2?
- Protocols :
- Optimize 3D structure using B3LYP/6-31G* .
- Dock with AutoDock Vina, focusing on Ser530 (COX-2) interactions .
- Validate via 50 ns MD simulations (GROMACS) .
Discrepancies between docking and experimental data may require MM/PBSA free energy calculations .
Basic: What are key considerations for stability testing?
- ICH guidelines : Test at -20°C, 4°C, and 25°C; monitor degradation via HPLC .
- Light sensitivity : UV exposure (365 nm, 48 h) with LC-MS analysis .
Analogous compounds show t₉₀ >12 months at -20°C in amber vials .
Advanced: How to interpret conflicting cytotoxicity data (MTT vs. trypan blue)?
- MTT reflects mitochondrial activity; trypan blue measures membrane integrity. Use:
- Annexin V/PI flow cytometry to distinguish apoptosis stages .
- ATP assays to confirm metabolic status .
Basic: What chromatographic methods separate the compound from byproducts?
- HPLC : C18 column, ACN:H₂O + 0.1% TFA gradient (40% → 90%), 254 nm detection .
- TLC : Ethyl acetate:hexane (3:7); Rf ≈ 0.4 .
Advanced: What structural modifications enhance bioavailability?
- Ester → amide substitution : Morpholine amide reduces first-pass metabolism .
- Furan substitution : Nitro groups at C5 improve solubility without disrupting planarity .
- Prodrug strategy : Acetyl-protected thiols enable targeted release .
Simulations show 2.3× increased permeability for modified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
